molecular formula C5H3Cl2N3O2S B048599 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine CAS No. 1979-96-0

4,6-Dichloro-2-(methylthio)-5-nitropyrimidine

Cat. No.: B048599
CAS No.: 1979-96-0
M. Wt: 240.07 g/mol
InChI Key: GHAWBARMICSLQS-UHFFFAOYSA-N
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Comparison with Similar Compounds

STF083010 is unique in its specific inhibition of the IRE1 RNase activity without affecting the kinase activity of IRE1 . Similar compounds include:

These compounds share similar therapeutic targets but differ in their specific mechanisms of action and potential side effects.

Properties

IUPAC Name

4,6-dichloro-2-methylsulfanyl-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O2S/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAWBARMICSLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463051
Record name 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1979-96-0
Record name 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine a useful building block in organic synthesis?

A: this compound possesses several reactive sites that allow for diverse chemical transformations. [, , , , ] The two chlorine atoms, the methylthio group, and the nitro group can all participate in various substitution reactions, enabling the construction of complex heterocyclic compounds.

Q2: Can you provide an example of how this compound has been utilized in the synthesis of bioactive molecules?

A: Researchers have successfully employed this compound as a starting material in the solid-phase synthesis of Olomoucine, a potent cyclin-dependent kinase inhibitor. [] This highlights the compound's utility in medicinal chemistry and drug discovery efforts.

Q3: What types of reactions are commonly employed with this compound?

A: This compound readily undergoes nucleophilic aromatic substitution reactions with various amines. [, ] For example, it reacts with amines to afford 4-substituted 6-chloro-2-methylthio-5-nitropyrimidines. Furthermore, it can participate in palladium-catalyzed Sonagashira coupling reactions with terminal alkynes, demonstrating its versatility in forming carbon-carbon bonds. []

Q4: Can the methylthio group in this compound be easily modified?

A: Yes, the methylthio group can be selectively oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid. [] This modification alters the reactivity of the molecule and allows for further derivatization. For example, the oxidized methylthio group can then be readily displaced by various amines, expanding the synthetic possibilities. []

Q5: Are there any published studies focusing on the solution-phase synthesis of complex molecules using this compound?

A: Yes, researchers have explored the use of this compound in solution-phase synthesis. [, ] Specifically, it has been successfully employed in the preparation of tetrasubstituted purines, showcasing its utility in constructing diverse heterocyclic scaffolds. [, ]

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